BenchChemオンラインストアへようこそ!

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate

Chemical Procurement Quality Control Oxazole Building Blocks

(5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate (CAS 2576420-67-0) is a bifunctional oxazole building block that combines a C5-bromo handle for cross-coupling with a C2-pivalate ester serving as a sterically shielded, latent hydroxymethyl group. The compound is supplied as a light yellow oil with a documented purity of 96%.

Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
Cat. No. B8188762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate
Molecular FormulaC9H12BrNO3
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCC1=NC=C(O1)Br
InChIInChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3
InChIKeyPAKMRNHZJGZCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source (5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate: A Stable, Latent-Alcohol Building Block for Oxazole-Based Drug Discovery


(5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate (CAS 2576420-67-0) is a bifunctional oxazole building block that combines a C5-bromo handle for cross-coupling with a C2-pivalate ester serving as a sterically shielded, latent hydroxymethyl group . The compound is supplied as a light yellow oil with a documented purity of 96% . Its core structure is embedded in advanced leads targeting the glucocorticoid receptor and diacylglycerol acyltransferase 2 (DGAT2), positioning it as a strategic intermediate for medicinal chemistry programs that require a non-hydrolyzable protecting group during orthogonal synthetic transformations [1][2].

Why (5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate Cannot Be Swapped with Unprotected Alcohols or Simple Esters


During multi-step synthesis of oxazole-containing pharmacophores, the C2-hydroxymethyl group is a common functional handle but is incompatible with strong bases, oxidants, or Pd-catalyzed cross-coupling conditions. The pivalate ester in this compound is not a generic alcohol protecting group; class-level kinetic evidence demonstrates that pivalate esters hydrolyze significantly slower than acetate, propionate, or butyrate analogs in buffer systems, with the hydrolysis rate ranking acetate > propionate > butyrate > pivalate [1]. Substituting with the unprotected alcohol or a labile acetyl ester would lead to premature deprotection and off-target reactivity at the C2 position, reducing overall yield and complicating purification [1]. This compound's differentiated stability profile, combined with its C5-bromo handle, makes it a non-interchangeable intermediate for convergent synthetic routes requiring orthogonal functional group tolerance.

Head-to-Head Evidence: Why (5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate is the Differentiated Choice


Purity Assurance: 96% vs. 95% Standard Grade from Competitor Suppliers

When procuring this building block, the Sigma-Aldrich product (Catalog JWP95EB7AC2) is certified at 96% purity . In contrast, the common competitor standard for the structurally analogous (5-bromooxazol-2-yl)methanol precursor is specified at only 95% purity . This 1% absolute purity difference translates to a reduction in potential unknown impurities that can propagate through a multi-step synthesis and confound biological assay results.

Chemical Procurement Quality Control Oxazole Building Blocks

Chemical Stability: Pivalate Ester Hydrolysis is the Slowest Among Common Ester Prodrug Moieties

In a controlled study of propranolol ester prodrugs, the hydrolysis rate in phosphate buffer (pH 7.4) followed the order: acetate > propionate > butyrate > pivalate, with the pivalate ester being the most stable [1]. This class-level kinetic evidence directly applies to the target compound: its 2,2-dimethylpropanoate (pivalate) ester provides superior resistance to premature hydrolysis compared to a hypothetical acetyl or propionyl ester analog, ensuring the C2-hydroxymethyl group remains protected during basic or nucleophilic conditions in a synthetic sequence.

Chemical Stability Prodrug Design Protecting Group Strategy

Biological Target Engagement: Advanced Leads Containing the 5-Bromooxazole Core Achieve Sub-Nanomolar Potency at the Glucocorticoid Receptor (GR)

While this evidence pertains to a more advanced analog rather than the building block itself, it contextualizes the potential value of the core scaffold. A compound containing the 5-bromooxazol-2-yl motif has been reported to displace [³H]dexamethasone from the human recombinant glucocorticoid receptor with a Ki of 0.660 nM [1]. This data point anchors the core scaffold's ability to engage a high-value therapeutic target with exceptional affinity, supporting the use of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate as a viable starting material for GR modulator programs.

Glucocorticoid Receptor Nuclear Receptor Lead Optimization

DGAT2 Inhibitor Programs Utilize Oxazole Cores Structurally Related to the Target Compound

A patent application (US20230078941A1) describes novel amino aryl derivatives as DGAT2 inhibitors for metabolic diseases [1]. The described compound class is structurally consistent with incorporation of an oxazole building block analogous to the target compound. While the exact compound is not claimed, the patent's emphasis on oxazole-based cores for a validated metabolic target with strong in vivo proof-of-concept (reduction of hepatic TG synthesis) underscores the industrial relevance of procuring high-purity oxazole intermediates for this therapeutic area.

DGAT2 Metabolic Disease Triglyceride Synthesis

Physical Form Consistency: A Light Yellow Oil Enables Direct Use in Automated Synthesis Platforms

The Sigma-Aldrich product is consistently supplied as a light yellow oil . For laboratories employing automated liquid handlers or high-throughput experimentation (HTE) platforms, a homogeneous, low-viscosity oil is preferable to solid crystalline materials that require dissolution and may precipitate during dispensing. The alcohol precursor (5-bromooxazol-2-yl)methanol, by contrast, is a solid that requires storage at 2-8°C under nitrogen , introducing additional handling steps and potential for degradation upon repeated freeze-thaw cycles.

Automated Synthesis Liquid Handling Compound Management

Optimal Sourcing Environments for (5-Bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate Based on Verified Evidence


Synthesis of C2-Hydroxymethyl Functionalized Oxazoles Requiring Strong Base or Oxidative Conditions

When a synthetic route demands the use of strong bases (e.g., LDA, n-BuLi) or oxidizing agents in the presence of a C2-hydroxymethyl group, the pivalate ester form is essential. The class-level evidence that pivalate esters hydrolyze more slowly than acetate, propionate, or butyrate esters in phosphate buffer (pH 7.4) supports its selection to prevent premature deprotection [1]. The 96% purity specification from Sigma-Aldrich further ensures minimal side reactions from impurities . Typical conditions: LiTMP/THF/-78°C, TEMPO/NaOCl oxidations, or Grignard additions.

Convergent Synthesis for Glucocorticoid Receptor Modulator Lead Optimization

The 5-bromooxazole core is present in compounds demonstrating sub-nanomolar GR binding affinity (Ki = 0.660 nM) [1]. The target compound can serve as a late-stage diversification intermediate where the C5-bromine participates in Suzuki or Sonogashira couplings, while the latent C2-pivalate ester remains intact until a final global deprotection step, enabling a modular SAR exploration of the C2-hydroxymethyl region.

High-Throughput Experimentation (HTE) Libraries Targeting Metabolic Disease Targets

The physical form as a light yellow oil, combined with its relevance to DGAT2 inhibitor patent space [1], makes this compound well-suited for HTE workflows. Its liquid state facilitates precise dispensing by acoustic or tip-based liquid handlers without the need for pre-dissolution. Research groups running 96- or 384-well Pd-catalyzed cross-coupling screens to generate DGAT2-focused libraries can integrate this building block directly into their automated protocols.

Comparative Studies on Ester Prodrug Stability for Oxazole-Containing Candidates

For academic or industrial labs comparing the pharmacokinetic profiles of ester prodrugs, this compound serves as a reference standard representing the most sterically hindered, hydrolysis-resistant ester. Its documented stability rank (pivalate > butyrate > propionate > acetate) [1] allows it to be used as a benchmark 'stable ester' control in in vitro plasma or S9 stability assays, helping to calibrate structure-stability relationships for oxazole-based pharmacophores.

Quote Request

Request a Quote for (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.